Cas no 91869-06-6 (2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1))

2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) structure
91869-06-6 structure
Product Name:2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)
Numero CAS:91869-06-6
MF:C28H47N3O21
MW:761.680290460587
CID:1971206
PubChem ID:3086339
Update Time:2025-04-21

2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)
    • N-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl
    • DTXSID70919478
    • Chitosan, 2-hydroxybutanedioate (salt)
    • 91869-06-6
    • Sea Cure 210
    • 2-Hydroxybutanedioic acid--2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose (1/1)
    • Chitosan malate
    • Inchi: 1S/C24H41N3O16.C4H6O5/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23;5-2(4(8)9)1-3(6)7/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33);2,5H,1H2,(H,6,7)(H,8,9)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24+;/m1./s1
    • Chiave InChI: KQCBYLOBOGMDSY-OMCTUWBCSA-N
    • Sorrisi: O1[C@H](CO)[C@@H]([C@@H]([C@H]([C@@H]1O[C@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)O)NC(C)=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O.OC(C(=O)O)CC(=O)O

Proprietà calcolate

  • Massa esatta: 761.27
  • Massa monoisotopica: 761.27
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 21
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 13
  • Complessità: 1090
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 390Ų

Proprietà sperimentali

  • Punto di ebollizione: 1139.9°C at 760 mmHg
  • Punto di infiammabilità: 643.2°C

2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso